N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960356
InChI: InChI=1S/C12H15N3O/c1-9(2)8-13-12(16)11-7-10-5-3-4-6-15(10)14-11/h3-7,9H,8H2,1-2H3,(H,13,16)
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC15960356

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-(2-methylpropyl)pyrazolo[1,5-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C12H15N3O/c1-9(2)8-13-12(16)11-7-10-5-3-4-6-15(10)14-11/h3-7,9H,8H2,1-2H3,(H,13,16)
Standard InChI Key HMZZGEJCQSROTC-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)C1=NN2C=CC=CC2=C1

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Functional Groups

The pyrazolo[1,5-a]pyridine scaffold consists of a fused bicyclic system containing a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). In N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, the pyrazole moiety is substituted at the 2-position with an isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) and at the 2-carboxamide position with a carboxamide functional group (CONH2-\text{CONH}_2) (Figure 1) . This substitution pattern enhances metabolic stability and target binding affinity compared to simpler pyrazolo[1,5-a]pyridine derivatives.

Table 1: Physicochemical Properties of N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

PropertyValue
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}
Molecular Weight217.27 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
LogP (Partition Coefficient)2.1 (predicted)

The moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and solubility, making it suitable for oral bioavailability.

Synthesis and Structural Optimization

Structural Modifications for Enhanced Activity

Comparative studies of pyrazolo[1,5-a]pyridine analogs reveal that:

  • The isobutyl group at the 2-position improves metabolic stability by shielding the core from cytochrome P450 oxidation .

  • Carboxamide substitution enhances hydrogen-bonding interactions with biological targets, such as the Mtb enoyl-ACP reductase enzyme .

Pharmacological Activities

Antitubercular Activity

N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide exhibits potent activity against drug-resistant TB strains, with MIC (Minimum Inhibitory Concentration) values <0.002–0.465 μg/mL . Its mechanism involves inhibition of cell wall synthesis via targeting the Mtb InhA enzyme, a key component of the fatty acid biosynthesis pathway .

Table 2: Antimycobacterial Activity Against Mtb Strains

StrainMIC (μg/mL)Cytotoxicity (Vero Cells, IC₅₀)
H37Rv (Drug-Susceptible)<0.002>50 μM
INH-Resistant (rINH)0.004–0.465>50 μM
RMP-Resistant (rRMP)<0.002>50 μM

The low cytotoxicity (IC₅₀ >50 μM) underscores its selectivity for bacterial targets over mammalian cells .

Cardiovascular Effects

Early-stage studies from patent data indicate that pyrazolo[1,5-a]pyridine derivatives, including N-isobutyl analogs, act as coronary vasodilators and hypotensive agents. In spontaneous hypertensive rats (SHR), oral administration (30 mg/kg) reduced mean blood pressure by >20% for 3 hours .

Comparative Analysis with Structural Analogs

Pyrazolo[1,5-a]pyridine-3-carboxamides

Replacing the 2-carboxamide group with a 3-carboxamide (e.g., compound 6j from PMC6421536) slightly reduces antitubercular potency (MIC = 0.004 μg/mL vs. 0.002 μg/mL) but improves oral bioavailability (F = 68% vs. 52%) . This trade-off highlights the importance of substitution patterns in balancing efficacy and pharmacokinetics.

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